4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one as a Privileged Scaffold for Rho-Kinase Inhibition: Comparative Potency Against ROCK1
The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold has been validated as a core heterocycle for the design of Rho-kinase (ROCK) inhibitors. A series of 7 derivatives synthesized from this scaffold were evaluated for ROCK1 inhibition [1]. While the parent unsubstituted 3,4-dihydroquinolin-2(1H)-one lacks significant ROCK1 inhibitory activity, the 4,4-dimethyl-substituted analogs demonstrated measurable inhibition. Specifically, the sulfonamide derivative bearing a 3-chlorophenyl group (compound 3d) exhibited an IC50 of 5.6 µM against ROCK1 [2]. This contrasts sharply with the unsubstituted parent scaffold, which shows no detectable ROCK1 inhibition at concentrations up to 100 µM under the same assay conditions [1].
| Evidence Dimension | ROCK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.6 µM (for derivative 3d) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinolin-2(1H)-one: IC50 > 100 µM |
| Quantified Difference | >17.9-fold improvement in potency |
| Conditions | In vitro ROCK1 enzyme inhibition assay |
Why This Matters
This quantifiable difference demonstrates that the 4,4-dimethyl substitution is essential for achieving ROCK1 inhibition, making this scaffold a necessary starting point for cardiovascular drug discovery programs targeting Rho-kinase.
- [1] Letellier MA, Guillard J, Caignard DH, Ferry G, Boutin JA, Viaud-Massuard MC. Synthesis of potential Rho-kinase inhibitors based on the chemistry of an original heterocycle: 4,4-Dimethyl-3,4-dihydro-1H-quinolin-2-one. Eur J Med Chem. 2008 Aug;43(8):1730-6. PMID: 18164518. View Source
- [2] Letellier MA. Synthèse et évaluation pharmacologique de dérivés des noyaux 4,4-diméthyl-3,4-dihydro-1H-quinoléin-2-one en tant qu'inhibiteurs de la Rho-kinase. Thèse de doctorat. Université de Poitiers. 2008. View Source
